1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
“1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 927838-01-5 . It has a molecular weight of 226.67 . The IUPAC name for this compound is 1-tert-butyl-6-chloro-1,5-dihydro-4H-pyrazolo [3,4-d]pyrimidin-4-one .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A typical procedure involves heating a mixture of the chloro derivative and the selected aromatic amine in isopropanol under reflux for several hours . The reaction mixture is then cooled, and the resulting solid is filtered, dried, and recrystallized from ethanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN4O/c1-9(2,3)14-6-5(4-11-14)7(15)13-8(10)12-6/h4H,1-3H3,(H,12,13,15) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized and evaluated for their anticancer activity .Scientific Research Applications
Synthetic and Medicinal Aspects
Pyrazolo[3,4-d]pyrimidine, a scaffold structurally resembling purines, has been a focal point in drug discovery due to its potential therapeutic significance across various disease conditions. A review encompassing synthetic strategies, significant biological properties, and structure-activity relationship (SAR) studies emphasizes the medicinal significance of this compound class. They have demonstrated potential in treating conditions related to the central nervous system, cardiovascular system, cancer, and inflammation, among others (Chauhan & Kumar, 2013). Similarly, pyrazolo[1,5-a]pyrimidines have been noted for their broad range of medicinal properties, further underscoring the potential of pyrazolo-pyrimidine scaffolds in drug discovery (Cherukupalli et al., 2017).
Catalytic Applications
The pyranopyrimidine core has garnered attention due to its synthetic applications and bioavailability. This review article highlights the utilization of various hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, showcasing the versatility of this chemical structure in synthetic chemistry. These scaffolds' wide range of applicability has led to intensive investigations and innovations in catalytic applications (Parmar, Vala, & Patel, 2023).
Antimicrobial Applications
Pyrazole clubbed/fused pyrimidine derivatives have been explored extensively for their antimicrobial potency. Various synthetic approaches have aimed to optimize these compounds' effectiveness against microbes, suggesting that the structural variations and modifications in pyrazolo-pyrimidine derivatives can be strategically tailored to achieve potent antimicrobial agents (Trivedi, Joshi, & Patel, 2022).
Optoelectronic Applications
The incorporation of pyrimidine structures into π-extended conjugated systems has shown significant potential for creating novel optoelectronic materials. Pyrimidine derivatives have been applied in various optoelectronic contexts, such as luminescent elements, photoelectric conversion elements, and image sensors. This underscores the multifaceted utility of pyrimidine scaffolds, extending beyond medicinal applications into the realm of material science (Lipunova et al., 2018).
Mechanism of Action
While the exact mechanism of action for this specific compound is not available, similar compounds have been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels . This dual inhibition of EGFR and ErbB2 has been associated with the induction of apoptosis .
It is typically stored at a temperature of 4°C .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-tert-butyl-6-chloro-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c1-9(2,3)14-6-5(4-11-14)7(15)13-8(10)12-6/h4H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUXWYRIBKVRRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927838-01-5 | |
Record name | 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.